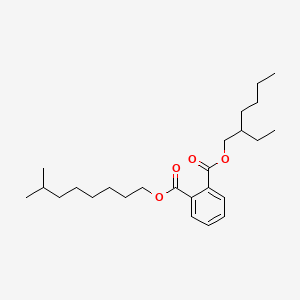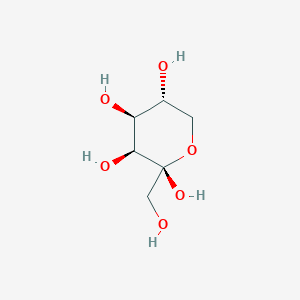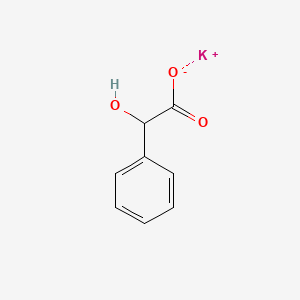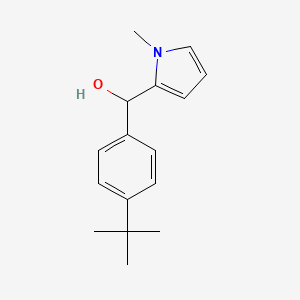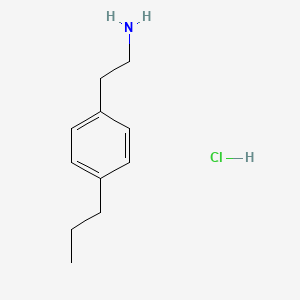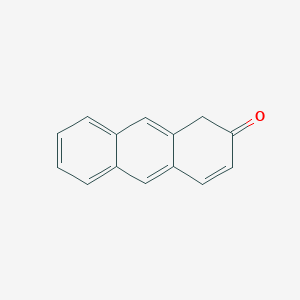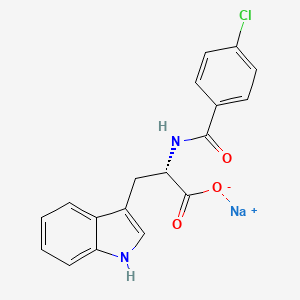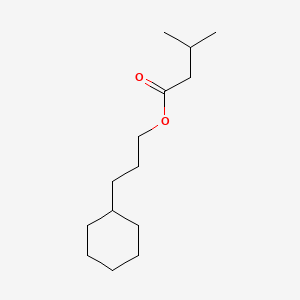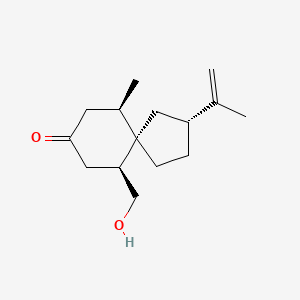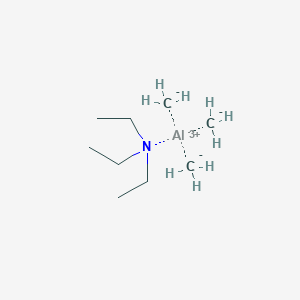
alpha-Bis(N-methylsalicylaldiminato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Bis(N-methylsalicylaldiminato)copper is a coordination compound that features copper ions coordinated with N-methylsalicylaldimine ligands. This compound is known for its unique linear-chain structure and one-dimensional magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bis(N-methylsalicylaldiminato)copper typically involves the reaction of copper(II) salts with N-methylsalicylaldimine ligands under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Bis(N-methylsalicylaldiminato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where the N-methylsalicylaldimine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Alpha-Bis(N-methylsalicylaldiminato)copper has several scientific research applications:
Mechanism of Action
The mechanism by which alpha-Bis(N-methylsalicylaldiminato)copper exerts its effects is primarily related to its coordination environment and the electronic properties of the copper ion. The copper center can participate in redox reactions, and the N-methylsalicylaldimine ligands influence the overall stability and reactivity of the compound. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and potential catalytic substrates .
Comparison with Similar Compounds
Similar Compounds
Bis(salicylaldiminato)copper: Similar structure but without the N-methyl group.
Bis(acetylacetonato)copper: Another copper coordination compound with different ligands.
Bis(benzoylacetonato)copper: Features benzoylacetonate ligands instead of N-methylsalicylaldimine.
Uniqueness
Alpha-Bis(N-methylsalicylaldiminato)copper is unique due to its one-dimensional magnetic properties and the specific influence of the N-methyl group on its coordination environment. This makes it distinct from other copper coordination compounds and valuable for specific research applications .
Properties
CAS No. |
14284-00-5 |
|---|---|
Molecular Formula |
C16H18CuN2O2 |
Molecular Weight |
333.87 g/mol |
IUPAC Name |
copper;2-(methyliminomethyl)phenol |
InChI |
InChI=1S/2C8H9NO.Cu/c2*1-9-6-7-4-2-3-5-8(7)10;/h2*2-6,10H,1H3; |
InChI Key |
BDAASUXUIBTIMI-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=CC=C1O.CN=CC1=CC=CC=C1O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


